molecular formula C6H11N3 B100695 4-Butyl-4H-1,2,4-triazole CAS No. 16227-10-4

4-Butyl-4H-1,2,4-triazole

Cat. No. B100695
CAS RN: 16227-10-4
M. Wt: 125.17 g/mol
InChI Key: ZOMKCDYJHAQMCU-UHFFFAOYSA-N
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Description

4-Butyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical synthesis and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, 4-Pyrazolyl-1,2,3-triazoles can be synthesized using a one-pot process that involves a sequentially Pd-Cu-catalyzed alkynylation-cyclocondensation-desilylation-CuAAC process, employing (triisopropylsilyl)butadiyne as a four-carbon building block . Additionally, 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles are synthesized through a 'Click' reaction, which is a popular method for constructing triazole rings due to its efficiency and selectivity .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For example, the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione has been determined to contain an essentially planar triazole ring with the butyl group rotated out of the plane. This compound forms hydrogen-bonded dimers through intermolecular interactions, which are then linked into columns through additional hydrogen bonds .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides can be obtained by reacting 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines. These compounds can be further transformed under acidic conditions or reduced to give other triazole derivatives . Moreover, complexes of triazole derivatives with metals such as ruthenium have been shown to catalyze oxidation and transfer hydrogenation reactions, demonstrating the potential of triazoles in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Butyl-4H-1,2,4-triazole and related compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the structural features of 4-amino-3-butyl-1,2,4-triazole-5-thione, such as the planarity of the triazole ring and the hydrogen-bonding capabilities, are likely to influence its physical properties and its interactions with other molecules .

Scientific Research Applications

Synthesis and Structural Features

4-Butyl-4H-1,2,4-triazole and its derivatives are extensively used in organic chemistry due to their broad spectrum of biological activity. These compounds exhibit antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, anticancer activities, and more. Their low toxicity makes them promising for research into their chemical structure, biological activity, and the search for biologically active substances. A study synthesized new compounds, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, and investigated their physical and chemical properties. The compounds were confirmed using modern instrumental methods of analysis, indicating their potential for future research in biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

4H-1,2,4-triazole derivatives have shown significant applications in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solutions. The efficiency of these derivatives as corrosion inhibitors was demonstrated through various studies, including weight loss and electrochemical techniques. The adsorption of these derivatives on the steel surface follows the Langmuir isotherm model, and their inhibitive efficiency was found to depend on the type and nature of the substituents present in the inhibitor molecule (Bentiss et al., 2007).

Pharmacological Activities

Triazole derivatives, including 4-Butyl-4H-1,2,4-triazole, have been recognized for their wide range of pharmacological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, and activity against several neglected diseases. The versatility of triazole derivatives in terms of structural variations allows for the exploration of new drugs with diverse biological activities. Continuous research is being conducted to find efficient preparation methods for these triazoles that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Molecular Interactions and Binding

The compounds like 4-Butyl-4H-1,2,4-triazole show strong binding interactions with certain enzymes, which can be crucial for drug design and development. For instance, some triazole derivatives exhibited strong binding interactions with the cytochrome P450-dependent sterol 14alpha-demethylase (CYP51), a key target in antifungal drug development. The binding activities of these compounds were confirmed through detailed molecular studies, showcasing their potential in medicinal chemistry (Ming et al., 2009).

Safety And Hazards

The safety data sheet for 4-Butyl-4H-1,2,4-triazole indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

4-butyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKCDYJHAQMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042484
Record name Triazbutil
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-4H-1,2,4-triazole

CAS RN

16227-10-4
Record name Triazbutil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazbutil [ANSI:ISO]
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Record name Triazbutil
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Record name 4-butyl-1,2,4-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZBUTIL
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Synthesis routes and methods

Procedure details

In Example 6, Example 5 was repeated except that the butylamine-HCN mixture was not heated so as to avoid polymerizing the hydrogen cyanide. An NMR spectrum of this mixture gave no evidence of butylformamidine formation but rather was consistent with a simple solution of butylammonium cyanide in butylamine. Hydrazine was added and the reaction mixture was heated to 75° C. to give a 63% yield of 4-n-butyl-1,2,4-triazole in only four hours. The only differences between this experiment and Examples 3 and 4 were the order of the HCN--H2NNH2 additions and the amount of NH4Cl catalyst used; the former seems to have had no discernible effect while the latter is presumably responsible for the significant rate increase.
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butylammonium cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GW Horn, FP Horn, WR Lyman… - Journal of Animal …, 1979 - academic.oup.com
Residues in tissues (skeletal muscle, fat, liver and kidney, and fecal and urine grab samples of steers that grazed an INDAR fungicide-treated wheat pasture for 4 weeks, and after 1- or 3…
Number of citations: 4 academic.oup.com
M Olesiejuk, A Kudelko, M Swiatkowski, R Kruszynski - Molecules, 2019 - mdpi.com
New derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole were synthesized utilizing the Suzuki cross-coupling reaction. The presented methodology comprises of the preparation of bromine…
Number of citations: 11 www.mdpi.com
RD Wilcoxson - Phytopathology, 1980 - apsnet.org
In an NPK factorial experiment, Marquis wheat rusted rapidly with rust development in 1979, but did not affect rust development in other years Puccinia graminis f. sp. tritici (wheat stem …
Number of citations: 11 www.apsnet.org
V Vijayakumar, N Radhakrishnan… - Research Journal of …, 2020 - indianjournals.com
Triazole analogues are well known to have desirable properties for medicinal chemistry such as hydrogen bonding capability, moderate dipole character, rigidity and stability under in …
Number of citations: 1 www.indianjournals.com
LI Socea, G Saramet, CE Dinu-Pirvu… - … SC Biblioteca Chimiei …, 2000 - researchgate.net
A new series of the 2-amino-1, 3, 4-oxadiazoles 6a-c and 1, 2, 4-triazoles 8a-c substituted with 5H-dibenzo [a, d][7] annulene moiety were synthesised following the reaction sequences …
Number of citations: 2 www.researchgate.net
M Seck, AP Roelfs, PS Teng - Crop protection, 1988 - Elsevier
Four near-isogenic lines of wheat (Thatcher and Thatcher backcross lines with Lr3b, Lr16 and Lr9) with different levels of resistance to leaf rust were used to determine the relationship …
Number of citations: 25 www.sciencedirect.com
DC Khatua, S Maiti, S Poi… - The Plant Disease …, 1977 - books.google.com
Four systemic and three protectant fungicides were assessed for their effectiveness in controlling rust of flax (Linum usitatissimum) caused by Melampsora lini. N-tridecyl-2, 6-dimethyl …
Number of citations: 1 books.google.com
JB Rowell - Phytopathology, 1982 - apsnet.org
The effectiveness of a single dominant gene for low receptivity to infection by Puccinia graminis f. sp. tritici in wheat (Triticum aestivum) cultivars Idaed 59 and W2691SrTt-1 was …
Number of citations: 28 www.apsnet.org
P Riwanti, IK Prasetyanti… - Pharmacognosy …, 2023 - repository.uin-malang.ac.id
Background: There are many types of seaweed that have high economic value. Brown seaweed (Sargassum polycystum) can be used as a raw material in the industry and as a …
Number of citations: 2 repository.uin-malang.ac.id
A Salichs, M López, V Segarra, M Orozco… - Journal of computer …, 2002 - Springer
The suitability of the GMIPp energy functional as a fast, efficient method for estimating the hydrogen-bond donor and acceptor propensities of a wide variety of organic compounds is …
Number of citations: 4 link.springer.com

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